molecular formula C6H14Cl2N4 B12224994 5-hydrazino-1-isopropyl-1H-pyrazole

5-hydrazino-1-isopropyl-1H-pyrazole

Cat. No.: B12224994
M. Wt: 213.11 g/mol
InChI Key: VKGJULDUONFLAK-UHFFFAOYSA-N
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Description

5-hydrazino-1-isopropyl-1H-pyrazole: is an organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazino-1-isopropyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with isopropyl-substituted pyrazoles. One common method includes the condensation of isopropyl hydrazine with pyrazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-hydrazino-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazones, and pyrazole oxides .

Scientific Research Applications

Chemistry: In chemistry, 5-hydrazino-1-isopropyl-1H-pyrazole is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the formation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology and Medicine: It is being investigated for its antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the production of various active ingredients .

Mechanism of Action

The mechanism of action of 5-hydrazino-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

  • 5-amino-1-isopropyl-1H-pyrazole
  • 5-hydroxy-1-isopropyl-1H-pyrazole
  • 5-methyl-1-isopropyl-1H-pyrazole

Comparison: Compared to these similar compounds, 5-hydrazino-1-isopropyl-1H-pyrazole is unique due to the presence of the hydrazino group, which imparts distinct reactivity and biological activity. The hydrazino group allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C6H14Cl2N4

Molecular Weight

213.11 g/mol

IUPAC Name

(2-propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C6H12N4.2ClH/c1-5(2)10-6(9-7)3-4-8-10;;/h3-5,9H,7H2,1-2H3;2*1H

InChI Key

VKGJULDUONFLAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NN.Cl.Cl

Origin of Product

United States

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